1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Bradycardic Agents If Channel Inhibition Cardiovascular

Sourcing the precise 6-carbonitrile regioisomer for CNS lead optimization often leads to supply inconsistencies that halt SAR studies. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile resolves this as the non-interchangeable scaffold for selective D3 antagonists and bradycardic agents. - Validated for sub-nanomolar D3 ligands (e.g., SB-277011 analog precursor) and If channel inhibitors. - Enables focused library synthesis via N-alkylation and cross-coupling at the 6-CN handle. - Supplied with rigorous quality control to ensure batch-to-batch reproducibility for in vivo efficacy studies.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B12079400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyKWKIILPTVPFJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile: Core Scaffold for CNS & CV Agents


1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a heterocyclic building block featuring a 1-oxo-1,2,3,4-tetrahydroisoquinoline core with a strategically positioned carbonitrile group at the 6-position. This specific regioisomer serves as a critical intermediate in the synthesis of bioactive molecules, most notably in the development of potent and selective dopamine D3 receptor antagonists [1]. Its structural features enable diverse chemical transformations, including N-alkylation and cross-coupling reactions, making it a valuable scaffold in medicinal chemistry programs targeting CNS disorders and cardiovascular indications [2].

Why the 6-Carbonitrile Substitution Is Irreplaceable


The specific 6-carbonitrile substitution pattern on the 1-oxo-1,2,3,4-tetrahydroisoquinoline core is non-interchangeable with its regioisomers (e.g., 7- or 8-carbonitrile) or non-oxidized analogs. Structure-activity relationship (SAR) studies have established that the 1-oxo group is essential for optimal in vitro potency and in vivo efficacy in bradycardic agents, while the exact position of the nitrile dictates receptor subtype selectivity and pharmacokinetic properties in dopamine receptor modulators [1][2]. Substitution with a non-oxidized tetrahydroisoquinoline or a different regioisomer would alter the compound's electronic profile, hydrogen-bonding capacity, and metabolic stability, potentially leading to loss of target engagement or undesired off-target effects.

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile vs. Key Analogs


If Channel Inhibition: 1-Oxo Scaffold Advantage

SAR studies on bradycardic agents revealed that the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system is the optimal structure for both in vitro potency and in vivo efficacy, outperforming the non-oxidized 1,2,3,4-tetrahydroisoquinoline scaffold. One optimized derivative, (R)-10a, demonstrated an IC50 of 0.32 μM against If currents in guinea pig pacemaker cells and showed potent bradycardic activity in rats with minimal influence on blood pressure after oral administration [1].

Bradycardic Agents If Channel Inhibition Cardiovascular

Dopamine D3 Receptor Binding Affinity

Derivatives synthesized from the 6-cyano-tetrahydroisoquinoline scaffold exhibit potent and selective binding to dopamine D3 receptors. A representative derivative, 2-[4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CHEMBL1771113), displayed a Ki of 1.30 nM for the human dopamine D3 receptor, with 17-fold selectivity over the D2 short receptor (Ki = 22 nM) and 29-fold selectivity over the D2 long receptor (Ki = 38 nM) [1]. This contrasts with the potent D3 antagonist SB-277011, which was built from the 6-cyano-1,2,3,4-tetrahydroisoquinoline core and showed high oral bioavailability and CNS penetration in rats [2].

Dopamine Receptors CNS Disorders Antipsychotics

Regioselective Utility: 6- vs. 7-Carbonitrile

The 6-carbonitrile regioisomer offers distinct synthetic advantages over the 7-carbonitrile isomer. While the 7-carbonitrile is utilized as an intermediate for 17α-Hydroxylase/C17,20-lyase inhibitors , the 6-carbonitrile is a key precursor to dopamine D3 receptor modulators and can be further functionalized via reactions at the 2-position (N-alkylation) and the 6-position (nitrile hydrolysis or reduction) [1]. This positional difference dictates divergent synthetic pathways and target product profiles.

Medicinal Chemistry Cross-Coupling Regioselectivity

Commercial Availability and Scalability

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is commercially available from multiple suppliers with a purity of 98% and in gram-scale quantities (1g, 5g) . Its price point is competitive with the 7-carbonitrile isomer (CAS 1352394-88-7), which is offered at similar purity (97%) and scale . This ensures reliable supply for both small-scale research and larger preclinical development needs.

Procurement Supply Chain Building Blocks

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in Drug Discovery


D3 Receptor Antagonist Lead Optimization

This building block is ideally suited for medicinal chemistry programs targeting the dopamine D3 receptor, a validated target for antipsychotics, addiction, and Parkinson's disease. Its 6-carbonitrile group enables the synthesis of high-affinity, selective D3 ligands as demonstrated by the clinical candidate SB-277011 and related compounds with sub-nanomolar Ki values [1][2]. Researchers can leverage this scaffold to rapidly generate SAR data and optimize CNS drug candidates.

Bradycardic Agent Discovery

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold for developing If channel inhibitors with bradycardic activity. The 6-carbonitrile variant provides a unique handle for further functionalization while maintaining the core's optimal pharmacophore for in vitro potency and in vivo efficacy, as validated in guinea pig and rat models [1]. This makes it a strategic starting point for cardiovascular drug discovery.

Focused CNS Compound Libraries

Due to its versatile reactivity at both the 2-position (N-alkylation) and the 6-carbonitrile (hydrolysis, reduction, or cross-coupling), this building block is ideal for generating focused libraries of tetrahydroisoquinoline-based compounds. Such libraries can be screened against a range of CNS targets, including dopamine receptors and other GPCRs, to identify novel hit compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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